Ecadotril
Overview
Description
Ecadotril is a neutral endopeptidase inhibitor, specifically targeting the enzyme neprilysin (EC 3.4.24.11). It is the (S)-enantiomer of racthis compound and is known for its role in the inactivation of various vasoactive peptides, such as natriuretic peptide, vasoactive intestinal peptide, and bradykinin . This compound is used primarily for its cardiovascular and intestinal antisecretory effects.
Mechanism of Action
Target of Action
Ecadotril is a neutral endopeptidase inhibitor . Neutral endopeptidase (NEP), also known as neprilysin, is an enzyme that degrades a variety of peptide hormones . This compound, being the (S)-enantiomer of racthis compound, targets this enzyme .
Mode of Action
This compound, through its active metabolite thiorphan, inhibits the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . This inhibition of NEP leads to an increase in the levels of these peptides, which can have various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the degradation of peptide hormones. By inhibiting NEP, this compound prevents the breakdown of these hormones, leading to increased levels in the body . This can affect various downstream processes, depending on the specific hormones involved .
Pharmacokinetics
Upon oral administration, this compound is rapidly and effectively converted into the active metabolite thiorphan . In a single-dose study, significant inhibition of plasma NEP activity was seen as early as 30 minutes after ingestion .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific peptide hormones whose levels are increased due to NEP inhibition. For example, increased levels of enkephalins could have analgesic effects, while increased levels of ANP could have effects on blood pressure and fluid balance .
Biochemical Analysis
Biochemical Properties
Ecadotril interacts with the enzyme neutral endopeptidase (NEP), which is part of the peptidase family M13 . This family is known to activate or inactivate oligopeptide (pro)-hormones such as opioid peptides . This compound, by inhibiting NEP, can potentially influence these biochemical reactions .
Cellular Effects
Given its role as a NEP inhibitor, it is likely that this compound can influence cell function by altering the activity of peptides that are normally broken down by NEP .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme NEP . This inhibition can lead to changes in the activity of peptides that are substrates of NEP, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
One study has developed an algorithm for detecting a reasonable temporal correlation between the administration of a drug and the alteration of a laboratory value course .
Dosage Effects in Animal Models
In a study conducted on dogs with induced congestive heart failure, this compound was administered at doses of 3, 10, or 30 mg/kg of body weight . The study found that urinary sodium excretion significantly increased in response to the low and high doses of this compound but not in response to the 10 mg/kg dose .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of peptides by the enzyme NEP . By inhibiting NEP, this compound can potentially alter this metabolic pathway and influence the levels of certain peptides in the body .
Transport and Distribution
Given its role as a NEP inhibitor, it is likely that this compound’s distribution within the body is influenced by the distribution of NEP .
Subcellular Localization
As a small molecule drug, it is likely that this compound can diffuse across cell membranes and therefore could potentially be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecadotril can be synthesized starting from 2-benzyl-3-hydroxypropionic acid. The process involves several steps, including the formation of intermediates and the final product through esterification and amidation reactions . The reaction conditions typically involve the use of organic solvents like tetrahydrofuran (THF) and reagents such as triethylamine (Et3N), hydroxybenzotriazole (HOBt), and dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Ecadotril undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving the ester or amide groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Ecadotril has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating peptide activity and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and acute diarrhea.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
Racecadotril: The racemic mixture of this compound, used primarily for its antidiarrheal effects.
Candoxatril: Another neprilysin inhibitor with similar cardiovascular effects.
Omapatrilat: A dual inhibitor of neprilysin and angiotensin-converting enzyme (ACE), used for its potent antihypertensive properties.
Uniqueness of this compound: this compound is unique due to its selective inhibition of neprilysin without affecting other enzymes like ACE. This selectivity reduces the risk of adverse effects associated with dual inhibition, making this compound a safer option for specific therapeutic applications .
Properties
IUPAC Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861036 | |
Record name | Ecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-73-6 | |
Record name | Ecadotril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112573-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecadotril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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